2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-1-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]ethan-1-one
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Overview
Description
2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-1-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]ethan-1-one is a complex organic compound that features a combination of pyrimidine, thiazole, and pyrrole rings. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties, particularly in cancer treatment and antiviral applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-1-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]ethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and thiazole intermediates, followed by their coupling under specific conditions. Common reagents include sulfur-containing compounds and amines, with reaction conditions often involving elevated temperatures and the use of catalysts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-1-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the pyrimidine or thiazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the rings
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the rings .
Scientific Research Applications
2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-1-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antiviral properties.
Mechanism of Action
The mechanism of action of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-1-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]ethan-1-one involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in DNA synthesis and repair, leading to the suppression of cell proliferation. This makes it a potential candidate for cancer therapy. Additionally, it can interfere with viral replication processes, providing antiviral effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide
- 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-1-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]ethan-1-one is unique due to its specific combination of pyrimidine, thiazole, and pyrrole rings. This unique structure contributes to its distinct chemical reactivity and potential therapeutic properties .
Properties
Molecular Formula |
C15H16N6OS2 |
---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-1-[2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrol-3-yl]ethanone |
InChI |
InChI=1S/C15H16N6OS2/c1-8-5-10(9(2)21(8)15-18-3-4-23-15)11(22)7-24-14-19-12(16)6-13(17)20-14/h3-6H,7H2,1-2H3,(H4,16,17,19,20) |
InChI Key |
CRFQOZJUFUPNOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=NC=CS2)C)C(=O)CSC3=NC(=CC(=N3)N)N |
Origin of Product |
United States |
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